Cas no 569296-23-7 (1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-)
569296-23-7 structure
Product Name:1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-
N.o CAS:569296-23-7
MF:C21H17ClN2
MW:332.826083898544
CID:347315
PubChem ID:9880712
Update Time:2025-04-19
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-
- 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)indazole
- SCHEMBL4483522
- 569296-23-7
- DTXSID60432267
-
- Inchi: 1S/C21H17ClN2/c1-15-6-10-17(11-7-15)21-19-4-2-3-5-20(19)24(23-21)14-16-8-12-18(22)13-9-16/h2-13H,14H2,1H3
- Chave InChI: VLVDVCGRRZRJAS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CN1C2C=CC=CC=2C(C2C=CC(C)=CC=2)=N1
Propriedades Computadas
- Massa Exacta: 332.10821
- Massa monoisotópica: 332.1080262g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 3
- Complexidade: 399
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5.8
- Superfície polar topológica: 17.8Ų
Propriedades Experimentais
- PSA: 17.82
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- Literatura Relacionada
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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